An In-depth Technical Guide to 6-Bromo-N,N-dimethyl-2-quinazolinamine: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 6-Bromo-N,N-dimethyl-2-quinazolinamine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-N,N-dimethyl-2-quinazolinamine is a key heterocyclic building block increasingly recognized for its utility in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its strategic substitution with a bromine atom and a dimethylamino group provides a versatile scaffold for the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs). This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, providing researchers with the foundational knowledge to effectively utilize this compound in drug discovery programs.
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Quinazoline derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Notably, FDA-approved drugs such as Gefitinib and Erlotinib, which are potent tyrosine kinase inhibitors, feature the quinazoline core, underscoring its therapeutic significance.[6] The introduction of a bromine atom at the 6-position often enhances the biological potency and provides a reactive handle for further chemical modifications.[5]
6-Bromo-N,N-dimethyl-2-quinazolinamine has emerged as a valuable intermediate, particularly as a "Protein Degrader Building Block," suggesting its role in the synthesis of PROTACs.[7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[8][9] This guide will delve into the specific attributes of 6-Bromo-N,N-dimethyl-2-quinazolinamine that make it a valuable tool for medicinal chemists.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a chemical building block is paramount for its effective use in synthesis and drug design.
Structural Information
The chemical structure of 6-Bromo-N,N-dimethyl-2-quinazolinamine consists of a quinazoline core with a bromine atom at the 6-position and a dimethylamino group at the 2-position.
Caption: Chemical structure of 6-Bromo-N,N-dimethyl-2-quinazolinamine.
Core Chemical Properties
The fundamental chemical properties of 6-Bromo-N,N-dimethyl-2-quinazolinamine are summarized in the table below. These identifiers are essential for accurate documentation and sourcing of the compound.
| Property | Value | Source(s) |
| IUPAC Name | 6-Bromo-N,N-dimethylquinazolin-2-amine | N/A |
| CAS Number | 882670-78-2 | [7] |
| Molecular Formula | C₁₀H₁₀BrN₃ | [7] |
| Molecular Weight | 252.11 g/mol | [7] |
| Purity | Typically ≥95% | [7] |
| Appearance | (Not specified, likely a solid) | N/A |
| Storage | Room temperature | [7] |
Note: Experimentally determined physical properties such as melting point and solubility are not consistently reported in publicly available literature and should be determined empirically.
Synthesis and Reactivity
The synthesis of 6-Bromo-N,N-dimethyl-2-quinazolinamine can be approached through several established methods for constructing substituted quinazolines. The reactivity of the molecule is primarily dictated by the bromine atom at the 6-position and the electron-donating dimethylamino group at the 2-position.
Proposed Synthetic Pathway
A plausible and efficient synthesis of 6-Bromo-N,N-dimethyl-2-quinazolinamine involves a two-step process starting from a readily available precursor like 2,4-dichloro-6-bromoquinazoline. This pathway leverages the differential reactivity of the chlorine atoms at the C2 and C4 positions. The chlorine at the C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr).[1][10][11]
Step 1: Synthesis of 6-Bromo-2-chloro-N,N-dimethylquinazolin-4-amine This step is not directly on the pathway to the target molecule but illustrates the typical regioselectivity. For the synthesis of the target compound, a more direct approach from a different starting material would be necessary.
A more direct, albeit less commonly documented route, would likely start from a precursor already containing the 2-amino functionality. A potential starting material could be 6-bromo-2-chloroquinazoline.
Proposed Protocol: Nucleophilic Aromatic Substitution
-
Reaction Setup: To a solution of 6-bromo-2-chloroquinazoline (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add an excess of dimethylamine (e.g., 2.0-3.0 eq, often as a solution in THF or as a gas).
-
Base: The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) may be beneficial to scavenge the HCl generated during the reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 80-120 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield 6-Bromo-N,N-dimethyl-2-quinazolinamine.
Caption: Proposed workflow for the synthesis of 6-Bromo-N,N-dimethyl-2-quinazolinamine.
Reactivity and Further Functionalization
The bromine atom at the 6-position is the primary site for further diversification of the molecule. It is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern medicinal chemistry.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the bromoquinazoline with a boronic acid or ester. This is a powerful method for introducing aryl, heteroaryl, or alkyl substituents at the 6-position.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the bromoquinazoline and a primary or secondary amine. This is particularly relevant for the synthesis of PROTACs, where the quinazoline moiety may be linked to a ligand for a protein of interest.
-
Other Cross-Coupling Reactions: Other transformations such as Sonogashira (with terminal alkynes), Heck (with alkenes), and cyanation reactions are also feasible at the 6-position, offering a wide range of possibilities for structural modification.
Biological Activity and Applications in Drug Discovery
The primary interest in 6-Bromo-N,N-dimethyl-2-quinazolinamine stems from its application as a building block in the synthesis of targeted protein degraders.
Role in PROTACs
PROTACs are bifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[9] By bringing the POI and the E3 ligase into proximity, PROTACs induce the ubiquitination and subsequent degradation of the POI.[8]
The quinazoline scaffold is known to be a key component of ligands for various E3 ligases. While the specific E3 ligase targeted by derivatives of 6-Bromo-N,N-dimethyl-2-quinazolinamine is not explicitly detailed in the available literature, the general class of quinazolines has been explored for this purpose. The bromine atom serves as a convenient attachment point for a linker, which is then connected to a ligand for the protein targeted for degradation.
Caption: Mechanism of action of a PROTAC utilizing a quinazoline-based E3 ligase ligand.
Potential as EGFR Inhibitors
Derivatives of the 6-bromoquinazoline scaffold have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[6] While 6-Bromo-N,N-dimethyl-2-quinazolinamine itself is not an active EGFR inhibitor, it can serve as a starting material for the synthesis of more complex molecules with this activity. For instance, the dimethylamino group could be replaced or modified, and the bromo group could be used to introduce pharmacophores known to interact with the EGFR active site.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 6-Bromo-N,N-dimethyl-2-quinazolinamine.
-
General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[12] Avoid formation of dust and aerosols.[12]
-
Inhalation: Avoid breathing dust. If inhaled, move to fresh air.
-
Skin Contact: Avoid contact with skin. In case of contact, wash off with soap and plenty of water.[12]
-
Eye Contact: Avoid contact with eyes. In case of contact, rinse thoroughly with plenty of water.
-
Ingestion: If swallowed, seek medical attention.
For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. The hazard statements for a related compound, 6-bromoquinazoline, include warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[13]
Conclusion
6-Bromo-N,N-dimethyl-2-quinazolinamine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its utility is particularly pronounced in the synthesis of targeted protein degraders, where the quinazoline core can serve as a precursor to an E3 ligase ligand and the bromine atom provides a convenient point for linker attachment. Furthermore, the amenability of the 6-bromo position to various cross-coupling reactions allows for extensive structural diversification, enabling the exploration of structure-activity relationships for various biological targets. As the field of targeted protein degradation continues to expand, the importance of well-characterized and versatile building blocks like 6-Bromo-N,N-dimethyl-2-quinazolinamine is set to grow, making it a compound of significant interest to researchers in the pharmaceutical sciences.
References
- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). Journal of Clinical Case Reports and Trails, 2(2).
- Emami, L., Mardaneh, P., Zare, F., et al. (2024).
- synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. (2010). SciSpace.
-
PubChem. (n.d.). 6-Bromo-quinazoline. National Center for Biotechnology Information. Retrieved from [Link]
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
- 6-Bromo-n, n-dimethyl-2-quinazolinamine, min 95%, 100 mg. (n.d.). Aladdin Scientific.
- Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- 6-Bromo-quinazoline-2,4-diamine | 50440-75-0. (n.d.). Sigma-Aldrich.
- 89466-18-2|6-Bromo-2-methoxypyridin-3-amine|BLD Pharm. (n.d.). BLD Pharm.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2017). DARU Journal of Pharmaceutical Sciences, 25(1), 2.
- Recent advances in targeted protein degraders as potential therapeutic agents. (2023). Journal of Biomedical Science, 30(1), 12.
- The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (2024). Molecules, 29(11), 2533.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(24), 6021.
- Products - 2a biotech. (n.d.). 2a biotech.
- Mechanism of degrader-targeted protein ubiquitinability. (2021). Proceedings of the National Academy of Sciences, 118(25), e2025579118.
- Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. (2018). New Journal of Chemistry, 42(10), 7935-7945.
- Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study. (2019). Archiv der Pharmazie, 352(9), e1900053.
- Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2021). Stack Exchange.
- SAFETY DATA SHEET - 2-Bromo-6-(bromomethyl)pyridine. (2023). Sigma-Aldrich.
- E3 Ubiquitin Ligases as Molecular Machines and Platforms for Drug Development. (2022). Methods in Molecular Biology, 2570, 1-17.
- Next-Generation Drug Discovery: Leveraging E3 Ligases for Targeted Protein Degrad
- Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). (2011). Molecules, 16(12), 10146-10164.
- Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). (2017). Journal of Medicinal Chemistry, 60(23), 9470-9479.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(24), 6021.
- 6-BROMO-N-(PHENYLMETHYL)
- SAFETY DATA SHEET - Benzenamine, 4-bromo-N,N-dimethyl-. (n.d.). Fisher Scientific.
- Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. (2020). Current Medicinal Chemistry, 27(33), 5576-5593.
- Assays and technologies for developing proteolysis targeting chimera degraders. (2020). Future Medicinal Chemistry, 12(10), 913-937.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121) [mdpi.com]
- 3. mediresonline.org [mediresonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. calpaclab.com [calpaclab.com]
- 8. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. 6-Bromo-quinazoline | C8H5BrN2 | CID 17750034 - PubChem [pubchem.ncbi.nlm.nih.gov]

